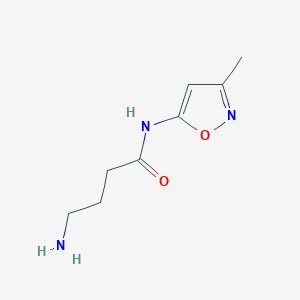![molecular formula C8H17ClN2O B1469725 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride CAS No. 1423032-06-7](/img/structure/B1469725.png)
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride
Overview
Description
“1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride” is a chemical compound with the linear formula C7H15O1N2Cl1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCNC1CN(C(C)=O)CC1.Cl . This indicates that the compound contains a pyrrolidine ring, a methylamino group, and a carbonyl group, among other features. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 192.69 . The InChI key, which is a unique identifier for chemical substances, isQETGXOWBOQBILZ-UHFFFAOYSA-N .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including "1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride," play a crucial role in the design and synthesis of bioactive molecules with target selectivity. The versatility of pyrrolidine is attributed to its saturated scaffold, which allows for efficient pharmacophore space exploration, contributions to stereochemistry, and increased three-dimensional coverage. This scaffold is associated with different biological profiles due to the stereogenicity of carbons, highlighting the importance of stereochemistry in drug design and development (Li Petri et al., 2021).
Enaminoketones and Heterocyclic Synthesis
Enaminoketones, closely related to the chemical structure of "this compound," serve as versatile intermediates in the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their dual nucleophilicity/electrophilicity enables the creation of a wide range of biologically significant compounds, highlighting the compound's utility in the preparation of novel heterocyclic structures of interest in pharmaceuticals and agrochemicals (Negri et al., 2004).
Pharmacological Profile Enhancement
Stereochemistry plays a pivotal role in the pharmacological properties of drugs based on the pyrrolidine scaffold. Research on "this compound" and similar compounds demonstrates that different stereoisomers can significantly impact the biological activity of drug candidates. This underlines the necessity for careful design and selection of the most effective stereoisomer to enhance therapeutic efficacy (Veinberg et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by this compound can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness . .
Properties
IUPAC Name |
1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHJBNSUXWNOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-06-7 | |
| Record name | Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)


![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)




![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)
![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)


